molecular formula C22H21NO2S3 B11993682 N-(Bis-benzylsulfanyl-methylene)-4-methyl-benzenesulfonamide

N-(Bis-benzylsulfanyl-methylene)-4-methyl-benzenesulfonamide

Katalognummer: B11993682
Molekulargewicht: 427.6 g/mol
InChI-Schlüssel: KIXSGVGCNWFQHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Bis-benzylsulfanyl-methylene)-4-methyl-benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes benzylsulfanyl groups and a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Bis-benzylsulfanyl-methylene)-4-methyl-benzenesulfonamide typically involves the reaction of 4-methyl-benzenesulfonamide with benzylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure the consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Bis-benzylsulfanyl-methylene)-4-methyl-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The benzylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-(Bis-benzylsulfanyl-methylene)-4-methyl-benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of N-(Bis-benzylsulfanyl-methylene)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(Bis-benzylsulfanyl-methylene)-2-methoxybenzohydrazide
  • N-(Bis-benzylsulfanyl-methylene)-2-furohydrazide

Uniqueness

N-(Bis-benzylsulfanyl-methylene)-4-methyl-benzenesulfonamide is unique due to its specific structural features, such as the presence of a methylene bridge and benzylsulfanyl groups

Eigenschaften

Molekularformel

C22H21NO2S3

Molekulargewicht

427.6 g/mol

IUPAC-Name

N-[bis(benzylsulfanyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H21NO2S3/c1-18-12-14-21(15-13-18)28(24,25)23-22(26-16-19-8-4-2-5-9-19)27-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3

InChI-Schlüssel

KIXSGVGCNWFQHC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(SCC2=CC=CC=C2)SCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.